n-(5-(Methoxymethyl)isoxazol-3-yl)methanesulfonamide
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Overview
Description
Preparation Methods
The synthesis of n-(5-(Methoxymethyl)isoxazol-3-yl)methanesulfonamide involves several steps. One common method includes the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . Industrial production methods often involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
n-(5-(Methoxymethyl)isoxazol-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
n-(5-(Methoxymethyl)isoxazol-3-yl)methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of n-(5-(Methoxymethyl)isoxazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets. For example, it acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in various tissues . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects .
Comparison with Similar Compounds
n-(5-(Methoxymethyl)isoxazol-3-yl)methanesulfonamide can be compared to other isoxazole derivatives, such as:
N-(5-methylisoxazol-3-yl)malonamide: Known for its polymorphic forms and unique crystallization mechanisms.
N1, N2-bis(5-methylisoxazol-3-yl)oxalamide: Lacks polymorphs and has a different central carbon structure.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C6H10N2O4S |
---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,2-oxazol-3-yl]methanesulfonamide |
InChI |
InChI=1S/C6H10N2O4S/c1-11-4-5-3-6(7-12-5)8-13(2,9)10/h3H,4H2,1-2H3,(H,7,8) |
InChI Key |
STRBSLFVSPLNMC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=NO1)NS(=O)(=O)C |
Origin of Product |
United States |
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